Cas no 1536264-82-0 (2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate)
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 2-hydroxyethyl ester
-
- MDL: MFCD22872784
- Inchi: 1S/C13H18N2O4/c16-9-10-19-13(18)15-7-5-14(6-8-15)11-1-3-12(17)4-2-11/h1-4,16-17H,5-10H2
- InChI Key: KLRJAUMQCXWXKD-UHFFFAOYSA-N
- SMILES: N1(C(OCCO)=O)CCN(C2=CC=C(O)C=C2)CC1
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046606-1g |
2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
1536264-82-0 | 95% | 1g |
¥5180.0 | 2023-02-27 | |
| Ambeed | A1089528-1g |
2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
1536264-82-0 | 95% | 1g |
$755.0 | 2024-08-03 | |
| Enamine | EN300-301438-0.05g |
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
1536264-82-0 | 95.0% | 0.05g |
$245.0 | 2025-03-19 | |
| Enamine | EN300-301438-0.1g |
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
1536264-82-0 | 95.0% | 0.1g |
$366.0 | 2025-03-19 | |
| Enamine | EN300-301438-0.25g |
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
1536264-82-0 | 95.0% | 0.25g |
$524.0 | 2025-03-19 | |
| Enamine | EN300-301438-0.5g |
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
1536264-82-0 | 95.0% | 0.5g |
$824.0 | 2025-03-19 | |
| Enamine | EN300-301438-1.0g |
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
1536264-82-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
| Enamine | EN300-301438-2.5g |
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
1536264-82-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
| Enamine | EN300-301438-5.0g |
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
1536264-82-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
| Enamine | EN300-301438-10.0g |
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
1536264-82-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 |
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Suppliers
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Related Literature
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Professional Introduction to 2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS No. 1536264-82-0)
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, with the CAS number 1536264-82-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of hydroxyl groups and a piperazine ring, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate have been extensively studied in recent years. The compound's molecular structure allows for multiple functionalization points, making it a versatile scaffold for drug design. Researchers have explored various synthetic routes to optimize the yield and purity of this compound, ensuring its suitability for further pharmacological investigations.
In the realm of medicinal chemistry, piperazine derivatives have garnered attention due to their ability to modulate a wide range of biological targets. The hydroxyl groups in 2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate play a crucial role in its interactions with biological molecules. These groups can engage in hydrogen bonding, enhancing the compound's binding affinity and selectivity. Additionally, the presence of a phenolic hydroxyl group may contribute to its antioxidant properties, which are increasingly relevant in the development of treatments for oxidative stress-related diseases.
Recent studies have highlighted the potential of 2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate as a lead compound for the development of novel therapeutic agents. Its structural motif is reminiscent of several known pharmacophores that exhibit activity against neurological disorders, such as depression and anxiety. The piperazine ring is a common feature in drugs that target serotonin receptors, suggesting that this compound may have serotonergic activity. Further investigations are warranted to explore its potential as an antidepressant or anxiolytic agent.
The pharmacokinetic properties of 2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate are also of great interest. The hydroxyl groups can influence its solubility and metabolic stability, which are critical factors in drug development. Preliminary studies suggest that this compound may exhibit good oral bioavailability, making it a promising candidate for systemic administration. However, detailed pharmacokinetic studies are necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profiles.
In addition to its pharmacological potential, 2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate has shown promise in preclinical models as an inhibitor of certain enzymes involved in inflammatory pathways. The hydroxyl groups on the molecule can interact with target enzymes, modulating their activity and potentially reducing inflammation. This makes it a candidate for the development of anti-inflammatory drugs, which are essential in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of derivatives of 2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate offers a rich ground for structural optimization. By modifying the hydroxyl groups or introducing additional functional moieties, researchers can fine-tune the biological activity of the compound. For instance, replacing one hydroxyl group with an amine or carboxylic acid moiety could alter its binding affinity to specific receptors or enzymes. Such modifications are crucial in developing drugs with enhanced efficacy and reduced side effects.
The use of computational methods has also been instrumental in understanding the behavior of 2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These insights can guide experimental design and help identify optimal leads for further development. Additionally, virtual screening methods can be employed to identify potential drug candidates from large libraries of compounds based on their structural similarity to known active molecules.
The future directions for research on 2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate include exploring its mechanism of action in detail. Understanding how this compound interacts with biological targets at a molecular level is essential for optimizing its therapeutic potential. Furthermore, clinical trials will be necessary to evaluate its safety and efficacy in human populations. These studies will provide valuable data on dosing regimens, side effects, and long-term effects.
In conclusion, 2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS No. 1536264-82-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for drug design, particularly in the treatment of neurological disorders and inflammatory conditions. Ongoing research efforts aim to elucidate its pharmacological properties and develop novel therapeutic agents based on this molecule.
1536264-82-0 (2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)